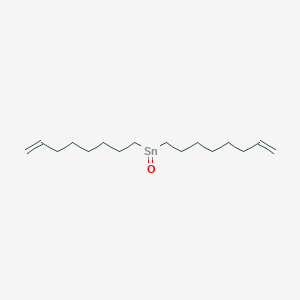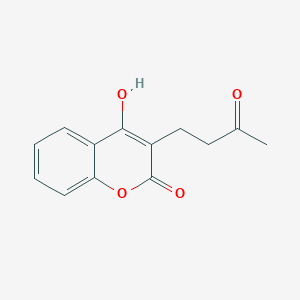
Cyanomethanimidoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomethanimidoyl fluoride is an organofluorine compound characterized by the presence of both a cyano group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethanimidoyl fluoride typically involves the reaction of cyanogen fluoride with methanimine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NCF+CH2NH→NCCH2NHF
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: Cyanomethanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler fluorinated compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated nitriles, while reduction can produce fluorinated amines.
科学的研究の応用
Cyanomethanimidoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific fluorinated properties, such as increased resistance to chemical degradation.
作用機序
The mechanism by which cyanomethanimidoyl fluoride exerts its effects involves interactions with various molecular targets. The fluorine atom’s high electronegativity influences the compound’s reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The cyano group also plays a role in the compound’s reactivity, contributing to its overall chemical behavior.
類似化合物との比較
Cyanomethanimidoyl fluoride can be compared with other similar compounds, such as:
Fluoromethanimidoyl fluoride: Similar in structure but with different reactivity due to the absence of the cyano group.
Cyanomethanimidoyl chloride: The chlorine atom provides different chemical properties compared to fluorine.
Methanimidoyl fluoride: Lacks the cyano group, resulting in different applications and reactivity.
Uniqueness: this compound’s combination of a cyano group and a fluorine atom makes it unique, providing distinct chemical properties and reactivity patterns that are not observed in other similar compounds.
特性
CAS番号 |
107847-87-0 |
|---|---|
分子式 |
C2HFN2 |
分子量 |
72.04 g/mol |
IUPAC名 |
cyanomethanimidoyl fluoride |
InChI |
InChI=1S/C2HFN2/c3-2(5)1-4/h5H |
InChIキー |
MWUKGRIHCRHEEE-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(=N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
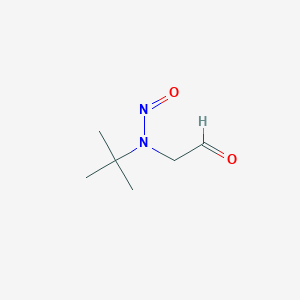
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
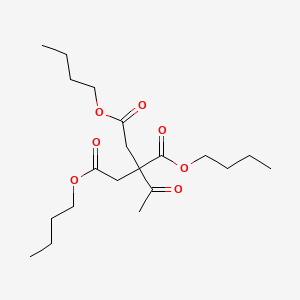
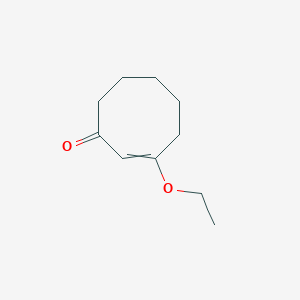

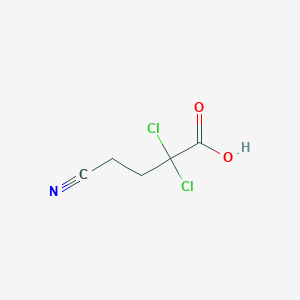
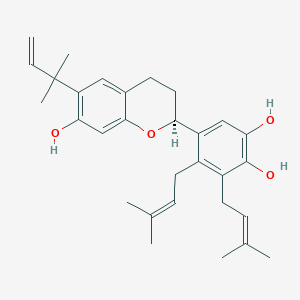
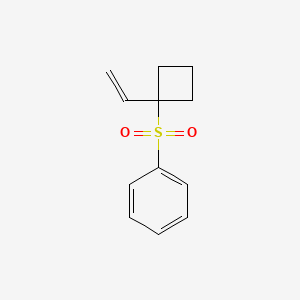

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
